6-fluoro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4-amine
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Overview
Description
6-fluoro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4-amine is a heterocyclic compound that contains a quinazoline core substituted with a fluorine atom and an oxadiazole moiety.
Preparation Methods
The synthesis of 6-fluoro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4-amine typically involves multiple steps. One common synthetic route includes the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often involve the use of ethanol as a solvent and potassium hydroxide as a base . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
6-fluoro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.
Scientific Research Applications
6-fluoro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-fluoro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells . The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement of tyrosine kinases and other signaling proteins .
Comparison with Similar Compounds
6-fluoro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4-amine can be compared with other similar compounds, such as:
1,2,4-oxadiazoles: These compounds also contain an oxadiazole ring but differ in the position of the nitrogen atoms.
1,3,4-oxadiazoles: Similar to the compound , these derivatives are known for their anticancer and antimicrobial activities.
Fluoroquinazolines: These compounds share the quinazoline core with a fluorine substitution and are studied for their anticancer and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10FN5O |
---|---|
Molecular Weight |
259.24 g/mol |
IUPAC Name |
6-fluoro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4-amine |
InChI |
InChI=1S/C12H10FN5O/c1-7-17-18-11(19-7)5-14-12-9-4-8(13)2-3-10(9)15-6-16-12/h2-4,6H,5H2,1H3,(H,14,15,16) |
InChI Key |
SXOLJMQTJXPSDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)CNC2=NC=NC3=C2C=C(C=C3)F |
Origin of Product |
United States |
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